6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline
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Description
The compound “6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}quinoline” is a complex organic molecule. It contains an imidazo[1,2-b]pyridazine core, which is a type of fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular formula of the compound is C19H22N6O3 . It contains a piperidine ring attached to a carbonyl group, which is further connected to a quinoline ring. The imidazo[1,2-b]pyridazine core is attached to the piperidine ring via a methylene bridge .Physical and Chemical Properties Analysis
The molecular weight of the compound is 382.424 . The solubility of the compound in DMSO is unknown .Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions, such as multiple myeloma .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity . It binds to the kinase at nanomolar concentrations, leading to a decrease in the kinase’s activity . The lead compound, for instance, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The inhibition of TAK1 affects several biochemical pathways. TAK1 is involved in the regulation of various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of certain cell lines. For example, it has been found to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of multiple myeloma .
Properties
IUPAC Name |
[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-quinolin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-17(2)29-22(26-16)7-8-23(27-29)31-15-18-9-12-28(13-10-18)24(30)20-5-6-21-19(14-20)4-3-11-25-21/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDHKJRAEVYYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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